molecular formula C18H24N2O4 B11538105 N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide

N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No.: B11538105
M. Wt: 332.4 g/mol
InChI Key: YTBVKQCZRNEDCW-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with bicyclo[4.1.0]heptane-7-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups can be substituted by other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and methoxy functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is unique due to its bicyclic structure combined with the presence of multiple methoxy groups. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide

InChI

InChI=1S/C18H24N2O4/c1-22-14-8-11(9-15(23-2)17(14)24-3)10-19-20-18(21)16-12-6-4-5-7-13(12)16/h8-10,12-13,16H,4-7H2,1-3H3,(H,20,21)/b19-10+

InChI Key

YTBVKQCZRNEDCW-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2C3C2CCCC3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2C3C2CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.